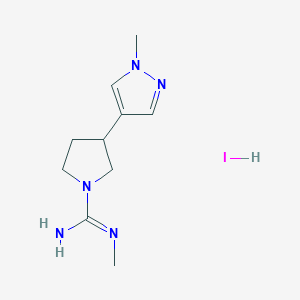
N'-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in research. In
Scientific Research Applications
N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide has been studied for its potential applications in scientific research. This compound has been shown to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide has been used as a research tool to study the mechanism of action of various cellular processes.
Mechanism of Action
The mechanism of action of N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to the potential therapeutic effects of N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide.
Biochemical and Physiological Effects:
N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. In addition, N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide has several advantages for lab experiments. This compound is stable and has a long shelf-life, making it easy to store and use. In addition, N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide is relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to using this compound in lab experiments. N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide is relatively expensive, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in research.
Future Directions
There are several future directions for research on N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action may lead to the development of more effective treatments for various diseases. Another direction is to explore the potential therapeutic effects of N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide on other diseases, such as cardiovascular disease and diabetes. Finally, future research could focus on optimizing the synthesis method of N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide to improve yield and purity.
Synthesis Methods
The synthesis of N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide has been achieved using various methods, including the reaction of N-methylpyrrolidine-1-carboximidamide with 1-methyl-4-pyrazolecarboxaldehyde, followed by treatment with hydroiodic acid. Other methods include the reaction of N-methylpyrrolidine-1-carboximidamide with 1-methyl-4-pyrazolecarboxylic acid, followed by treatment with hydroiodic acid. The synthesis of N-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide has been optimized to yield high purity and high yields.
properties
IUPAC Name |
N'-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.HI/c1-12-10(11)15-4-3-8(7-15)9-5-13-14(2)6-9;/h5-6,8H,3-4,7H2,1-2H3,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVDVQRFDYPBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N1CCC(C1)C2=CN(N=C2)C.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18IN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-methyl-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboximidamide;hydroiodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide](/img/structure/B6640654.png)
![1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide](/img/structure/B6640658.png)
![2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640660.png)

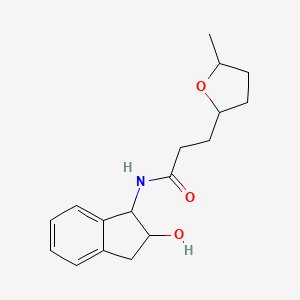
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6640684.png)
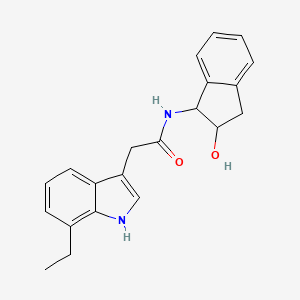
![5-tert-butyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6640693.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B6640701.png)
![6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine](/img/structure/B6640711.png)
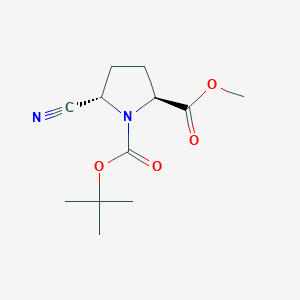
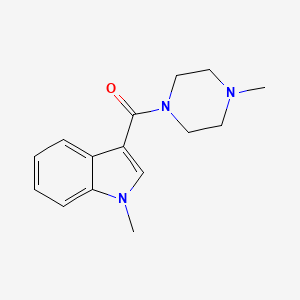
![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B6640732.png)